Salicylazoiminopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Salicylazoiminopyridine is a chemical compound with the molecular formula C18H14N4O3 and a molecular weight of 334.33. It is primarily used in research settings and is known for its applications in proteomics research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Salicylazoiminopyridine can be synthesized through a series of chemical reactions involving the coupling of salicylic acid derivatives with imino-pyridine compounds. The reaction typically involves the use of a diazonium salt of salicylic acid, which is then coupled with an imino-pyridine under controlled conditions. The reaction is usually carried out in an aqueous medium with a pH range of 4-5 to ensure optimal yield .

Industrial Production Methods

The process may include additional purification steps such as recrystallization and chromatography to ensure the compound’s purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

Salicylazoiminopyridine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: This reaction involves the replacement of functional groups in the compound, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of various substituted derivatives of this compound .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Salicylazoiminopyridine derivatives have shown promising antimicrobial activity against various bacterial strains. Studies indicate that modifications to the this compound structure can enhance its efficacy as an antimicrobial agent. For example, certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Activity

Recent investigations have focused on the anticancer properties of this compound derivatives. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. A study highlighted a derivative that showed marked cytotoxicity against lung cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Biochemical Applications

Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological processes. For instance, certain derivatives have been found to inhibit the activity of enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .

Binding Affinity Studies

Research has also focused on the binding affinity of this compound with various biomolecules. A genome-wide screen identified numerous potential binding partners for salicylic acid derivatives, which may include this compound. This interaction could elucidate the compound's role in modulating biological pathways relevant to chronic diseases .

Material Science

Nonlinear Optical Properties

this compound and its derivatives have been investigated for their nonlinear optical properties, making them suitable for applications in photonics and optoelectronics. These materials can be utilized in devices such as optical switches and modulators due to their ability to exhibit high second-order nonlinear optical responses .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound A | Staphylococcus aureus | 15 |

| This compound B | Escherichia coli | 18 |

| This compound C | Pseudomonas aeruginosa | 20 |

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 1 | A549 (Lung Cancer) | 5 |

| Derivative 2 | MCF-7 (Breast Cancer) | 10 |

| Derivative 3 | HeLa (Cervical Cancer) | 8 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of this compound derivatives were synthesized and tested against common pathogens. The results demonstrated that certain modifications significantly increased the antimicrobial activity compared to the parent compound, indicating the importance of structure-activity relationship studies in drug development.

Case Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the enzyme inhibition properties of this compound revealed that specific derivatives could effectively inhibit enzymes involved in cancer cell metabolism. This finding suggests a dual role for these compounds as both therapeutic agents and tools for understanding metabolic pathways.

Mécanisme D'action

The mechanism of action of Salicylazoiminopyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can alter the activity of metalloenzymes and other metal-dependent proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfasalazine: A compound with similar structural features and used in the treatment of inflammatory bowel disease.

Pyridine Derivatives: Compounds with a pyridine ring structure, known for their antimicrobial and antiviral activities.

Uniqueness

Salicylazoiminopyridine is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions. This property makes it particularly useful in proteomics research and other scientific applications where metal ion interactions are crucial .

Activité Biologique

Salicylazoiminopyridine (SAIP) is a compound of significant interest due to its diverse biological activities. This article explores its structural characteristics, pharmacological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

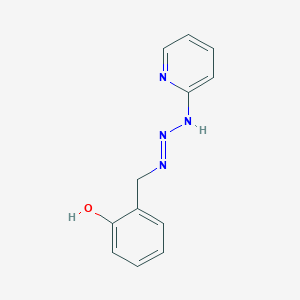

Chemical Structure

This compound is characterized by its unique molecular structure, which includes a salicylaldehyde moiety linked to an imino group and a pyridine ring. This configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Pharmacological Properties

The biological activity of this compound has been investigated across various studies, revealing several pharmacological properties:

- Antimicrobial Activity : SAIP exhibits notable antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of several pathogenic microorganisms, making it a potential candidate for developing new antimicrobial agents .

- Antioxidant Activity : The compound has demonstrated significant antioxidant capabilities. It scavenges free radicals and reduces oxidative stress in cellular systems, which is beneficial in mitigating damage associated with various diseases .

- Anticancer Activity : Research indicates that this compound has cytotoxic effects against multiple cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of SAIP against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability, indicating its potential use in treating infections caused by these pathogens .

- Antioxidant Effects in Cellular Models : In a controlled experiment using human fibroblast cells, SAIP was found to significantly lower levels of reactive oxygen species (ROS), demonstrating its protective effects against oxidative damage .

- Cytotoxicity Assessment : A recent study assessed the cytotoxic effects of SAIP on various cancer cell lines. The results indicated that SAIP inhibited cell proliferation and induced apoptosis, particularly in breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .

Propriétés

Numéro CAS |

66030-25-9 |

|---|---|

Formule moléculaire |

C18H14N4O3 |

Poids moléculaire |

334.3 g/mol |

Nom IUPAC |

2-hydroxy-5-[[4-(2-iminopyridin-1-yl)phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C18H14N4O3/c19-17-3-1-2-10-22(17)14-7-4-12(5-8-14)20-21-13-6-9-16(23)15(11-13)18(24)25/h1-11,19,23H,(H,24,25) |

Clé InChI |

MPAOEFAYUQSYFI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN=NNC2=CC=CC=N2)O |

SMILES canonique |

C1=CC(=N)N(C=C1)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |

Synonymes |

2-Hydroxy-5-[2-[4-(2-imino-1(2H)-pyridinyl)phenyl]diazenyl]benzoic Acid; 2-Hydroxy-5-[[4-(2-imino-1(2H)-pyridinyl)phenyl]azo]benzoic Acid; Sulfasalazine Impurity C; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.